molecular formula C18H17N3O2 B11287254 N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11287254
M. Wt: 307.3 g/mol
InChI Key: KMBQXKSRQPOIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the condensation of benzylamine with 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds .

Scientific Research Applications

N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide
  • N-benzyl-3-(4-methoxyphenyl)-3-(4-methylphenyl)-1-propanamine
  • N-benzyl-3-(4-methoxyphenyl)-N-methylacrylamide

Uniqueness

N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the combination of a benzyl group, a methoxyphenyl group, and a pyrazole ring.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-23-15-9-7-14(8-10-15)16-11-17(21-20-16)18(22)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,22)(H,20,21)

InChI Key

KMBQXKSRQPOIHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.